![molecular formula C11H17N3O4 B2551084 2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid CAS No. 2287281-85-8](/img/structure/B2551084.png)
2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid, also known as DMAPA, is a chemical compound with a molecular formula of C12H18N2O4. It is a pyrazole-based derivative that has been extensively studied for its potential applications in scientific research. DMAPA is a white crystalline powder that is soluble in water and organic solvents.
作用机制
The exact mechanism of action of 2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the production of certain enzymes that are involved in the inflammatory response. It has also been shown to inhibit the growth of certain fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, and to inhibit the growth of certain fungi. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using 2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid in lab experiments is its low toxicity, which makes it a relatively safe compound to work with. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are a number of potential future directions for research on 2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid. One area of interest is its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. Another area of interest is its potential use as an antifungal agent. Additional studies are needed to determine its effectiveness against a wider range of fungal species. Finally, 2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid may have potential applications in the field of drug delivery, as it has been shown to be capable of crossing the blood-brain barrier. Further research is needed to explore this potential application.
合成方法
2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of pyrazole with ethyl 2-bromo-2-methylpropanoate, followed by the hydrolysis of the resulting ester. The final step involves the reaction of the resulting acid with di-tert-butyl dicarbonate to form 2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid.
科学研究应用
2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid has also been studied for its potential use as an antifungal agent.
属性
IUPAC Name |
2,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-6-7(8(9(15)16)14(5)13-6)12-10(17)18-11(2,3)4/h1-5H3,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVKANVWAJETJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1NC(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

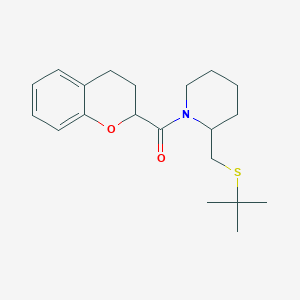
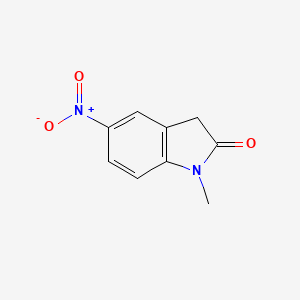
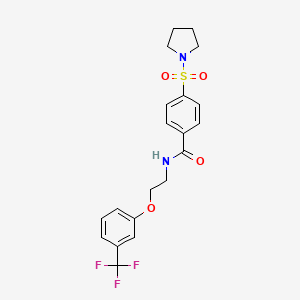
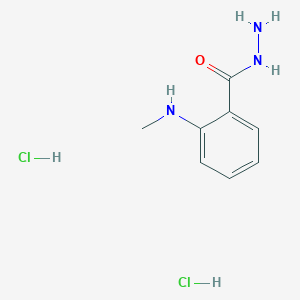
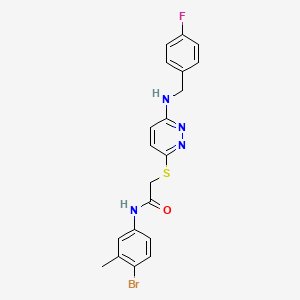

![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)
![N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide](/img/structure/B2551009.png)
![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)
![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)

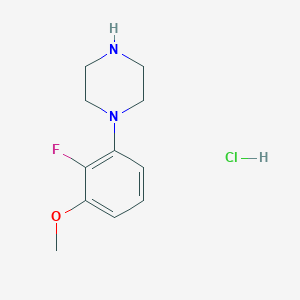
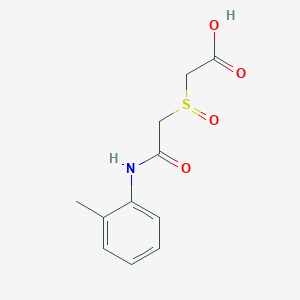
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2551022.png)